1,5-Diethoxypentane

Description

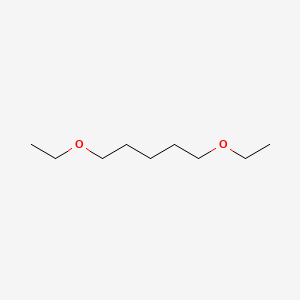

Structure

3D Structure

Properties

IUPAC Name |

1,5-diethoxypentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2/c1-3-10-8-6-5-7-9-11-4-2/h3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLVQPIAOXUOQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCCCOCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625481 | |

| Record name | 1,5-Diethoxypentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90724-89-3 | |

| Record name | 1,5-Diethoxypentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Mechanistic Investigations of 1,5 Diethoxypentane

Classical and Contemporary Synthetic Methodologies for 1,5-Diethoxypentane

The synthesis of this compound primarily involves the formation of two ether linkages on a five-carbon chain. Several approaches can be utilized, ranging from direct etherification to multistep transformations.

Etherification Reactions for Symmetrical Diether Formation

A common strategy for synthesizing symmetrical ethers like this compound involves the etherification of a diol. The Williamson ether synthesis, a cornerstone of ether formation, can be adapted for this purpose. This typically involves reacting a diol, such as 1,5-pentanediol (B104693), with an alkylating agent in the presence of a base.

The Williamson ether synthesis generally proceeds via an SN2 mechanism, where an alkoxide ion (formed by deprotonating an alcohol) acts as a nucleophile, attacking an alkyl halide or sulfonate ester. For this compound, this would involve the reaction of 1,5-pentanediol with an ethylating agent.

Williamson Ether Synthesis Approach: Reacting 1,5-pentanediol with an ethyl halide (e.g., ethyl bromide or ethyl iodide) in the presence of a strong base like sodium hydride (NaH) or sodium ethoxide (NaOEt) would yield this compound. The base deprotonates the hydroxyl groups of the diol, forming a dialkoxide, which then undergoes nucleophilic attack on the ethyl halide. Solvents like tetrahydrofuran (B95107) (THF), diethyl ether, or polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) are commonly used masterorganicchemistry.comyoutube.com.

The general reaction can be represented as: HO-(CH2)5-OH + 2 NaH → NaO-(CH2)5-ONa + 2 H2 NaO-(CH2)5-ONa + 2 CH3CH2X → CH3CH2O-(CH2)5-OCH2CH3 + 2 NaX (where X is a halide like Br or I)

Acid-Catalyzed Etherification: While less common for symmetrical dialkyl ethers from diols due to potential side reactions like cyclization or polymerization, acid-catalyzed dehydration of alcohols can also form ethers. However, for 1,5-pentanediol, direct acid-catalyzed reaction with ethanol (B145695) might lead to a mixture of products or favor intramolecular cyclization to form cyclic ethers.

Multistep Synthesis from Precursors

Alternative synthetic routes can involve functional group transformations on a pentane (B18724) backbone.

From 1,5-Dihalopentanes: 1,5-Dibromopentane (B145557) can serve as a precursor. The reaction of 1,5-dibromopentane with sodium ethoxide (NaOEt) in ethanol would result in the formation of this compound through a double Williamson ether synthesis.

Br-(CH2)5-Br + 2 NaOCH2CH3 → CH3CH2O-(CH2)5-OCH2CH3 + 2 NaBr

1,5-Dibromopentane itself can be synthesized from tetrahydropyran (B127337) via ring-opening bromination using hydrobromic acid and sulfuric acid, yielding 1,5-dibromopentane in 80-82% yield chemicalbook.comchemicalbook.com.

Catalytic Approaches in this compound Synthesis

Catalytic methods can enhance efficiency and selectivity. While specific catalytic routes for this compound are not extensively detailed in the provided search results, general catalytic etherification strategies are relevant.

Metal Catalysts: Transition metal catalysts, particularly those used in hydrogenation or C-O bond formation, could be employed. For instance, catalysts used in the synthesis of other diols or ethers might be adaptable. Research into enzyme-inspired catalysts for ether synthesis highlights approaches that position reactants for efficient coupling illinois.edu.

Acid Catalysts: Heterogeneous acidic catalysts, such as those supported on silica, are effective for the tetrahydropyranylation of alcohols beilstein-journals.org. While this specific reaction forms THP ethers, the principle of using solid acid catalysts for etherification is established.

Elucidation of Reaction Mechanisms in this compound Formation

Understanding the reaction mechanisms is crucial for optimizing synthesis conditions and predicting outcomes.

Kinetic and Thermodynamic Considerations

The rate and feasibility of this compound synthesis are governed by kinetic and thermodynamic factors.

Williamson Ether Synthesis Kinetics: This reaction typically follows an SN2 mechanism, which is bimolecular. The rate is dependent on the concentration of both the alkoxide and the alkyl halide. Primary alkyl halides react fastest in SN2 reactions, while secondary and tertiary halides are prone to elimination. For 1,5-pentanediol and ethyl halides, the primary nature of the carbon atoms involved in the substitution favors the SN2 pathway. Reaction temperatures typically range from 50 to 100 °C, with completion times of 1 to 8 hours, yielding 50-95% in laboratory settings wikipedia.orgbyjus.com.

Thermodynamics: The formation of ether bonds is generally thermodynamically favorable, especially when driven by the formation of stable byproducts like sodium chloride or bromide. The equilibrium position is influenced by the relative stability of reactants and products. The use of a strong base to generate the alkoxide shifts the equilibrium towards product formation.

Role of Intermediates and Transition States

The mechanism of ether formation involves specific intermediates and transition states.

SN2 Mechanism: In the Williamson ether synthesis, the alkoxide ion (e.g., ethoxide derived from 1,5-pentanediol) acts as a nucleophile. It attacks the electrophilic carbon atom of the ethyl halide from the backside, leading to inversion of configuration (though not relevant for achiral ethyl groups). This occurs in a concerted step, meaning bond breaking and bond formation happen simultaneously. The transition state involves a pentavalent carbon atom with partial bonds to both the incoming nucleophile (alkoxide oxygen) and the leaving group (halide).

The formation of this compound from 1,5-pentanediol involves two sequential SN2 reactions:

Deprotonation of one hydroxyl group of 1,5-pentanediol by a base (e.g., NaH) to form a monoalkoxide.

The monoalkoxide attacks an ethyl halide, forming a monoether-monoalcohol intermediate.

Deprotonation of the remaining hydroxyl group.

The resulting dialkoxide (or monoalkoxide if a different base is used) attacks a second ethyl halide, forming the diether.

The transition state for the SN2 reaction involves the nucleophile approaching the carbon atom bearing the leaving group, with the leaving group beginning to depart. For the synthesis of this compound, the key intermediates are the monoalkoxide and the monoether-monoalcohol, followed by the dialkoxide, all leading to the final diether product.

Green Chemistry Principles in the Sustainable Synthesis of this compound

The synthesis of this compound, an ether derived from 1,5-pentanediol and ethanol, can be approached through various chemical routes. By integrating green chemistry principles, these synthetic pathways can be optimized for sustainability. This involves maximizing the incorporation of starting material atoms into the final product, minimizing waste generation, utilizing renewable resources, and employing safer solvents.

Atom Economy and Waste Minimization Strategies

HO-(CH₂)₅-OH + 2 C₂H₅OH → C₂H₅O-(CH₂)₅-OC₂H₅ + 2 H₂O

The theoretical atom economy for this reaction is calculated as follows:

Molecular Weight of 1,5-Pentanediol: 104.15 g/mol

Molecular Weight of Ethanol: 46.07 g/mol

Molecular Weight of this compound: 160.25 g/mol

Molecular Weight of Water: 18.015 g/mol

Theoretical Atom Economy = (Molecular Weight of Product) / (Sum of Molecular Weights of Reactants) × 100% Theoretical Atom Economy = 160.25 g/mol / (104.15 g/mol + 2 × 46.07 g/mol ) × 100% Theoretical Atom Economy = 160.25 g/mol / 196.29 g/mol × 100% ≈ 81.6%

This calculation indicates that approximately 81.6% of the reactant atoms are incorporated into the desired product, with water being the primary byproduct. While this theoretical value is favorable, achieving high atom economy in practice requires minimizing side reactions and optimizing reaction conditions.

Waste Minimization Strategies:

Catalysis: The use of efficient and selective catalysts is paramount for waste minimization. Solid acid catalysts or heterogeneous catalysts can improve reaction rates, enhance selectivity towards the desired ether, and reduce the formation of unwanted byproducts mdpi.comyinobio.comresearchgate.netepo.orgresearchgate.net. Furthermore, the recyclability of catalysts is a significant factor in reducing waste and improving process economics acs.org.

Process Optimization: Fine-tuning reaction parameters such as temperature, pressure, and reactant molar ratios can prevent side reactions like dehydration or polymerization, thereby minimizing waste streams. Continuous flow reactors, as opposed to batch reactors, can offer better control over these parameters, leading to more efficient and less wasteful processes epo.org.

Byproduct Management: While water is a relatively benign byproduct, strategies for its efficient removal or potential reuse should be considered. Any minor organic byproducts formed during the reaction would require appropriate separation and disposal or, ideally, valorization into useful materials.

Table 2.3.1: Theoretical Atom Economy for this compound Synthesis

| Reactants | Product | Byproduct | Theoretical Atom Economy (%) |

| 1,5-Pentanediol + 2 Ethanol | This compound | Water | 81.6 |

Use of Renewable Feedstocks and Environmentally Benign Solvents

The adoption of renewable feedstocks and environmentally benign solvents aligns directly with the principles of sustainable chemical manufacturing.

Renewable Feedstocks:

The precursors for this compound, namely 1,5-pentanediol and ethanol, can both be sourced from renewable biomass.

1,5-Pentanediol: Significant research has demonstrated the production of 1,5-pentanediol from biomass-derived platform chemicals. Furfural, obtainable from the hemicellulose fraction of agricultural residues like corn cobs and bagasse, can be converted into 1,5-pentanediol through a series of catalytic steps mdpi.comyinobio.comresearchgate.netpcimag.comroyalsocietypublishing.orgosti.gov. Additionally, biotechnological routes using glucose or glycerol, derived from fermentation processes, are emerging as sustainable alternatives atamanchemicals.com.

Ethanol: Ethanol is a widely recognized biofuel and chemical intermediate produced globally through the fermentation of sugars derived from various biomass sources, including sugarcane, corn, wheat, and lignocellulosic materials celignis.comsterlingsihi.comaxens.neteubia.orgnih.gov. This makes ethanol a readily available and renewable feedstock for ethoxylation.

The availability of these renewable pathways for both precursors allows for the synthesis of this compound from entirely bio-based resources.

Environmentally Benign Solvents:

The choice of solvent significantly impacts the environmental footprint of a chemical process. Green chemistry promotes the use of solvents that are less toxic, biodegradable, and have low volatility. For the etherification reaction, several "green" solvent options can be considered:

Water: As the universal solvent, water is non-toxic and readily available. Its use, however, depends on the solubility of reactants and catalysts researchtrendsjournal.comwikipedia.org.

Propylene Carbonate (PC): PC is recognized as a green, non-toxic, biodegradable, and recyclable solvent that has shown promise in etherification reactions acs.org.

Ionic Liquids (ILs): ILs, characterized by negligible vapor pressure and tunable properties, are often considered green alternatives. Their use can facilitate reactions and improve selectivity, although their full environmental impact and biodegradability require careful assessment researchtrendsjournal.comimperial.ac.uktuwien.at.

Deep Eutectic Solvents (DES): Similar to ILs, DES offer tunable properties and are being explored as sustainable reaction media researchtrendsjournal.com.

Supercritical Carbon Dioxide (scCO₂): This non-polar solvent is non-toxic and environmentally friendly, though it requires high pressure for operation researchtrendsjournal.comwikipedia.org.

Ethanol: In some cases, ethanol itself can act as both a reactant and a solvent, potentially simplifying the process.

The selection of an appropriate green solvent can lead to higher yields, reduced reaction times, and a significant decrease in hazardous waste and emissions compared to traditional organic solvents researchtrendsjournal.comnih.gov.

Table 2.3.2: Potential Green Solvents for Etherification Reactions

| Solvent Type | Examples | Key Green Attributes | Relevance to Etherification |

| Water | Water | Non-toxic, biodegradable, abundant, low cost | Potential co-solvent |

| Carbonates | Propylene Carbonate (PC) | Non-toxic, biodegradable, recyclable, low volatility | Suitable for etherification |

| Ionic Liquids (ILs) | [BMIM][BF₄], [EMIM][OAc] (examples) | Negligible vapor pressure, tunable polarity, high thermal stability, non-flammable | Promising for organic transformations |

| Deep Eutectic Solvents | Choline Chloride:Urea, Choline Chloride:Glycerol | Biodegradable, low toxicity, tunable properties | Potential alternatives |

| Supercritical Fluids | Supercritical CO₂ (scCO₂) | Non-toxic, non-flammable, easily removed | Non-polar reaction medium |

| Alcohols | Ethanol | Renewable feedstock, can act as solvent | Reactant and potential solvent |

Advanced Spectroscopic Characterization and Structural Analysis of 1,5 Diethoxypentane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing detailed information about the magnetic environments of atomic nuclei. For 1,5-Diethoxypentane, both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced 2D NMR techniques, are essential for comprehensive structural assignment and understanding its conformational dynamics.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments and Coupling Constant Analysis

¹H NMR spectroscopy reveals the types of protons present in a molecule and their immediate chemical environments, indicated by their chemical shifts (δ) in parts per million (ppm). Coupling constants (J values) between adjacent protons provide information about the dihedral angles and connectivity. ¹³C NMR spectroscopy, on the other hand, provides information about the carbon backbone of the molecule, with chemical shifts indicating the hybridization and electronic environment of each carbon atom.

¹H NMR:

The methylene (B1212753) protons (-O-CH₂-) adjacent to the oxygen atoms are expected to appear as a quartet due to coupling with the adjacent methyl protons, and their chemical shift would be influenced by the electronegativity of oxygen, typically in the range of 3.5-4.5 ppm.

The methyl protons (CH₃-CH₂-O-) are expected to appear as a triplet due to coupling with the adjacent methylene protons, likely in the range of 1.0-1.5 ppm.

The internal methylene protons of the pentyl chain (-CH₂-CH₂-CH₂-) would appear as multiplets in the upfield region, typically between 1.2-1.7 ppm, with their exact positions and splitting patterns depending on their proximity to the ether linkages and their conformational states.

¹³C NMR:

The carbon atoms of the methylene groups directly bonded to oxygen (-O-CH₂-) are expected to resonate in the range of 60-70 ppm due to the deshielding effect of oxygen bhu.ac.inorganicchemistrydata.org.

The carbon atoms of the methyl groups (CH₃-CH₂-O-) are expected to be found in the upfield region, typically around 10-20 ppm.

The internal methylene carbons of the pentyl chain (-CH₂-CH₂-CH₂-) are expected to appear in the aliphatic region, generally between 20-40 ppm, with variations depending on their position within the chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Proton/Carbon Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |

| CH₃-CH₂-O- | 1.0 - 1.5 (Triplet) | 10 - 20 | Methyl protons coupled to adjacent methylene protons. |

| -O-CH₂-CH₃ | 3.5 - 4.5 (Quartet) | 60 - 70 | Methylene protons adjacent to oxygen, coupled to methyl protons. |

| -O-CH₂-CH₂-O- | 3.5 - 4.5 (Multiplet) | 60 - 70 | Methylene protons adjacent to oxygen, coupled to neighboring CH₂. |

| -CH₂-CH₂-CH₂- | 1.2 - 1.7 (Multiplet) | 20 - 40 | Internal methylene protons of the pentyl chain. |

Note: Specific assignments and coupling constants would require experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Long-Range Interactions

Two-dimensional NMR techniques are crucial for unambiguously assigning signals and confirming structural connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling relationships. For this compound, COSY would show cross-peaks between the methyl protons (CH₃) and the adjacent methylene protons (-CH₂-O-), and between the methylene protons adjacent to oxygen and the next methylene group in the pentyl chain, and so on, tracing the proton connectivity along the carbon chain emerypharma.comsdsu.eduyoutube.com.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded protons and carbons (¹JCH). This experiment would confirm which proton signals are attached to which carbon signals. For instance, the quartet signal in the ¹H NMR corresponding to the -O-CH₂-CH₃ group would show a correlation to the ¹³C signal in the 60-70 ppm range, and the triplet signal for the CH₃ group would correlate to the ¹³C signal in the 10-20 ppm range emerypharma.comsdsu.eduyoutube.comcolumbia.edu.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This technique is invaluable for connecting different parts of the molecule and assigning quaternary carbons or carbons with no directly attached protons. For this compound, HMBC could confirm the connectivity between the ethyl ether groups and the pentyl chain. For example, the protons of the -O-CH₂-CH₃ group might show HMBC correlations to the carbon atom of the pentyl chain that is two or three bonds away, and vice versa emerypharma.comsdsu.eduyoutube.comcolumbia.edu.

Dynamic NMR Studies for Conformational Exchange

Molecules with flexible chains, like the pentyl chain in this compound, can undergo conformational changes at different temperatures. Dynamic NMR (DNMR) studies involve acquiring NMR spectra at varying temperatures to observe changes in signal shape, position, or coalescence, which are indicative of restricted rotation or conformational interconversion bhu.ac.inresearchgate.net. For this compound, DNMR could reveal information about the rotational barriers around the C-O bonds or within the pentyl chain, providing insights into the molecule's preferred conformations and the energy associated with their interconversion. However, specific DNMR studies for this compound are not detailed in the provided search results.

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Pathway Elucidation

Mass spectrometry is used to determine the molecular weight of a compound and to elucidate its structure by analyzing the fragmentation patterns of the molecular ion.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements (to several decimal places), allowing for the determination of the elemental composition of the molecular ion and fragment ions. This is crucial for distinguishing between compounds with the same nominal mass but different molecular formulas bioanalysis-zone.com.

For this compound (C₉H₂₀O₂), the molecular weight is approximately 160.25 g/mol molbase.comnih.gov. HRMS would provide the exact mass, allowing for confirmation of its molecular formula. The exact monoisotopic mass for C₉H₂₀O₂ is calculated as 160.14633 Da nih.gov. This precise mass measurement is vital for unambiguous identification, especially in complex mixtures bioanalysis-zone.com.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves fragmenting a selected precursor ion and analyzing the resulting fragment ions. This provides detailed information about the structure and connectivity of the molecule. Electron ionization (EI) is a common ionization technique that often leads to extensive fragmentation orgchemboulder.comlibretexts.org.

Upon electron ionization, this compound would form a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) corresponding to its molecular weight. This molecular ion is unstable and fragments by breaking bonds, typically at the weakest points or adjacent to heteroatoms, to form smaller, charged fragment ions that are detected orgchemboulder.comlibretexts.org.

For this compound, common fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen atom. This is a common fragmentation pathway for ethers orgchemboulder.comyoutube.com.

Cleavage of the CH₃CH₂-O bond would lead to the loss of an ethyl radical (CH₃CH₂•, 29 Da) or an ethoxy radical (•OCH₂CH₃, 45 Da), resulting in fragment ions.

Cleavage of the O-CH₂ bond in the pentyl chain would lead to the loss of a pentyl radical or fragments thereof.

Cleavage of the pentyl chain: The C-C bonds within the pentyl chain can also cleave, generating various alkyl fragments.

A typical fragmentation pattern for an ether like this compound might include fragments corresponding to:

The molecular ion (M⁺•) at m/z 160.

Loss of an ethyl radical (CH₃CH₂•): [M - 29]⁺ at m/z 131.

Loss of an ethoxy radical (•OCH₂CH₃): [M - 45]⁺ at m/z 115.

Cleavage leading to the ethoxyethyl fragment [CH₃CH₂OCH₂CH₂]⁺: m/z 75.

Cleavage leading to the pentyl-ethoxy fragment [CH₃CH₂O(CH₂)₅]⁺: m/z 115.

Further fragmentation of the pentyl chain could yield smaller alkyl cations like propyl (m/z 43) or butyl (m/z 57) fragments.

Table 2: Predicted Major Fragmentation Ions for this compound (EI)

| Fragment Ion Description | Loss (Da) | m/z Value |

| Molecular Ion (M⁺•) | - | 160 |

| Loss of Ethyl Radical (CH₃CH₂•) | 29 | 131 |

| Loss of Ethoxy Radical (•OCH₂CH₃) | 45 | 115 |

| CH₃CH₂OCH₂CH₂⁺ (ethoxyethyl fragment) | - | 75 |

| CH₃CH₂O(CH₂)₅⁺ (ethoxy-pentyl fragment) | - | 115 |

| CH₃CH₂⁺ (Ethyl cation) | - | 29 |

| CH₃CH₂CH₂⁺ (Propyl cation) | - | 43 |

| CH₃CH₂CH₂CH₂⁺ (Butyl cation) | - | 57 |

Note: These are predicted fragmentation pathways based on general principles of ether fragmentation. Actual MS/MS experiments would provide definitive fragmentation patterns.

Hyphenated GC-MS Applications in Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely employed in analytical chemistry for the separation, identification, and quantification of compounds within complex mixtures nist.govamazonaws.comscioninstruments.comthermofisher.combritannica.comum.sinih.govacs.orgconicet.gov.ar. This technique combines the separation capabilities of gas chromatography (GC) with the detection and identification power of mass spectrometry (MS) nist.govscioninstruments.comunimelb.edu.au. GC separates volatile and thermally stable organic compounds based on their chemical properties and interactions with the stationary phase within a column, eluting them at different retention times nist.govthermofisher.comum.siunimelb.edu.au. Subsequently, the separated components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, characterized by its unique fragmentation pattern and mass-to-charge (m/z) ratio, serves as a molecular fingerprint for identification, often by comparison with spectral databases like NIST nist.govthermofisher.comunimelb.edu.au.

For this compound, GC-MS is instrumental in its detection and characterization within various matrices. The Kovats Retention Index (RI) system provides a standardized method for reporting retention times, aiding in compound identification across different GC systems nih.govresearchgate.netchromtech.net.aushimadzu.eunist.gov. Experimental data indicates Kovats Retention Indices for this compound on standard non-polar columns as 980, and on semi-standard non-polar columns as 1016. On standard polar columns, values were reported as 1135, 1128, 1120, and 1131 nih.gov. These values, along with the characteristic fragmentation patterns observed in its mass spectrum, allow for its definitive identification in complex samples. GC-MS is extensively used in environmental monitoring, food safety, pharmaceutical research, and academic studies for analyzing volatile organic compounds (VOCs) and other organic molecules nist.govamazonaws.comscioninstruments.comum.siacs.org.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides crucial information about the molecular structure, functional groups, and bonding within a compound by analyzing the vibrational modes of its atoms britannica.comfiveable.memdpi.commvpsvktcollege.ac.inpublish.csiro.aufiveable.meacs.orgsrce.hr. These techniques probe the interaction of molecules with electromagnetic radiation, leading to characteristic absorption or scattering signals.

Characteristic Absorption Bands and Functional Group Analysis

The presence of the ether functional group (C-O-C) in this compound is primarily identified through characteristic C-O stretching vibrations in its IR spectrum. Ethers typically exhibit a strong C-O stretching absorption band in the region of 1000-1300 cm⁻¹ fiveable.memvpsvktcollege.ac.inspectroscopyonline.comlibretexts.orglibretexts.orgrockymountainlabs.comoregonstate.edupressbooks.pub. For saturated ethers like this compound, this asymmetric C-O-C stretch often appears as a prominent peak between 1140 and 1070 cm⁻¹ spectroscopyonline.com. The intensity of this band is usually significant, often being the largest peak within the 1300-1000 cm⁻¹ range spectroscopyonline.com.

In addition to the C-O stretch, other characteristic bands provide further structural information. C-H stretching vibrations for aliphatic groups are typically observed in the 2800-3000 cm⁻¹ region fiveable.me. C-H bending modes for methylene (CH₂) and methyl (CH₃) groups also contribute to the spectrum, usually falling within the 1300-1500 cm⁻¹ range fiveable.me. The absence of strong absorption bands in the C=O region (around 1650-1800 cm⁻¹) and O-H region (around 3200-3700 cm⁻¹) is also important for confirming the absence of carbonyl or hydroxyl functional groups, respectively, thereby supporting the identification of an ether libretexts.orgoregonstate.edu.

Raman spectroscopy complements IR spectroscopy by providing information on vibrational modes that are sensitive to changes in polarizability. While IR focuses on changes in dipole moment, Raman scattering is related to changes in polarizability during vibration acs.org. For ethers, Raman spectroscopy can also detect C-O stretching vibrations and C-H vibrations, providing complementary data for structural elucidation publish.csiro.auacs.orgresearchgate.netiucr.orgacs.org.

Conformational Isomerism and Vibrational Mode Assignments

The flexibility of the pentane (B18724) chain in this compound allows for various conformational arrangements (rotamers) around the C-C and C-O single bonds. Vibrational spectroscopy, particularly when combined with theoretical calculations (e.g., Density Functional Theory - DFT), is a powerful tool for investigating these conformational preferences publish.csiro.ausrce.hrresearchgate.netiucr.orgacs.orgresearchgate.netcdnsciencepub.comunibas.it.

Studies on similar aliphatic ethers like diethyl ether (DEE) have shown that different conformers, such as trans-trans (TT) and trans-gauche (TG), can exist in liquid and solid states researchgate.netiucr.org. The relative energies and populations of these conformers are influenced by factors like temperature and pressure researchgate.netiucr.org. Vibrational modes, including C-O stretching and C-H bending, can exhibit subtle shifts or changes in intensity depending on the specific conformation. For instance, Raman spectroscopy has been used to quantify conformational changes by assigning specific peaks to vibrational modes originating from either trans or gauche conformations, using intensity ratios to determine the abundance of particular conformations acs.org.

Normal coordinate analysis, often performed in conjunction with experimental Raman and IR spectra, helps in assigning specific vibrational modes to molecular motions, thereby providing detailed insights into the structural and conformational aspects of molecules like this compound publish.csiro.auresearchgate.netacs.org. Theoretical calculations can predict the vibrational frequencies and intensities for different conformers, which are then compared to experimental spectra for assignment and validation publish.csiro.auresearchgate.netacs.org.

Application of Advanced Spectroscopic and Chromatographic Techniques in Academic Research

Advanced spectroscopic and chromatographic techniques are indispensable tools in academic research, enabling the comprehensive characterization and analysis of chemical compounds and materials britannica.commdpi.comfiveable.me. These methodologies provide fundamental insights into molecular structure, composition, and properties, driving scientific discovery across various disciplines.

GC-MS, as discussed, is a cornerstone in academic research for identifying and quantifying components in complex mixtures, from environmental samples to reaction products nist.govamazonaws.comscioninstruments.comum.siacs.org. Its ability to provide both separation and identification makes it vital for studying reaction kinetics, purity analysis, and the composition of natural products. Vibrational spectroscopies, IR and Raman, are equally critical for functional group identification, structural elucidation, and the study of molecular dynamics and intermolecular interactions fiveable.memdpi.commvpsvktcollege.ac.inpublish.csiro.aufiveable.meacs.orgsrce.hrresearchgate.net. For instance, research often employs these techniques to confirm the successful synthesis of new compounds, investigate phase transitions, or study conformational changes in molecules under varying conditions publish.csiro.auacs.orgresearchgate.netiucr.org.

The synergy between chromatographic separation and spectroscopic detection, as seen in GC-MS, or the combination of different spectroscopic techniques (e.g., IR, Raman, NMR), allows researchers to build a complete picture of a sample's chemical identity and behavior britannica.comfiveable.memdpi.comfiveable.mesrce.hrmdpi.comresearchgate.net. These hyphenated and multi-technique approaches are fundamental to advancing our understanding in fields such as organic chemistry, materials science, environmental science, and biochemistry.

Reactivity and Reaction Chemistry of 1,5 Diethoxypentane

Acid-Catalyzed Reactions of 1,5-Diethoxypentane

Acid catalysis plays a significant role in the transformation of ethers, and this compound is no exception. wikipedia.org These reactions typically involve the protonation of one of the ether oxygens, which enhances the leaving group ability of the corresponding alcohol. libretexts.orgmasterorganicchemistry.com The subsequent reaction pathway, whether it be cleavage, cyclization, or rearrangement, is influenced by the reaction conditions and the structure of the ether.

Ether Cleavage and Deprotection Strategies

The cleavage of the carbon-oxygen bond in ethers is a fundamental reaction often facilitated by strong acids. libretexts.org For a primary ether like this compound, this cleavage typically proceeds via an S(_N)2 mechanism. libretexts.orglibretexts.orgmasterorganicchemistry.com The reaction is initiated by the protonation of an ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgmasterorganicchemistry.com This protonation converts the ethoxy group into a good leaving group (ethanol). A nucleophile, typically the conjugate base of the acid used (e.g., I⁻ or Br⁻), then attacks one of the α-carbons, displacing the ethanol (B145695) molecule and forming an haloalkane. libretexts.org

If an excess of the strong acid is used, the initially formed 1-ethoxy-5-pentanol can undergo a second cleavage reaction to yield 1,5-dihalopentane and two molecules of ethanol. The ethanol formed can also react with the excess acid to produce an ethyl halide and water. libretexts.org

Table 1: Products of Acid-Catalyzed Cleavage of this compound

| Reagent | Conditions | Primary Products |

| Excess HI | Heat | 1,5-Diiodopentane, Ethanol |

| Excess HBr | Heat | 1,5-Dibromopentane (B145557), Ethanol |

| Strong Acid (e.g., H₂SO₄) / H₂O | Heat | 1,5-Pentanediol (B104693), Ethanol |

It is important to note that while strong acids like HI and HBr are effective for ether cleavage, other strong acids with poorly nucleophilic conjugate bases may favor elimination reactions, especially with tertiary alkyl ethers. libretexts.orglibretexts.org

Cyclization and Rearrangement Processes

While intermolecular cleavage is a common pathway, intramolecular reactions such as cyclization can also occur under acidic conditions, particularly when the chain length is appropriate. For this compound, acid-catalyzed intramolecular cyclization could theoretically lead to the formation of a six-membered ring, tetrahydropyran (B127337), with the elimination of two molecules of ethanol. This type of reaction is often driven by the formation of a stable cyclic ether.

Research into related systems, such as the opening of bis-epoxides, demonstrates the preference for the formation of five- or six-membered rings. ucla.edu For instance, the reaction of (2S,4S)-1,2:4,5-diepoxypentane with sodium hydroxide (B78521) results exclusively in a tetrahydrofurandiol (B12651403) via a 5-exo cyclization. ucla.edu While not a direct analogue, this highlights the thermodynamic favorability of such cyclizations.

Nucleophilic and Electrophilic Reactions involving this compound

The ether linkages in this compound are generally unreactive towards nucleophiles unless activated. libretexts.orgmasterorganicchemistry.com The electron-donating nature of the oxygen atoms makes the adjacent carbon atoms poor targets for nucleophilic attack. However, as discussed in the context of acid-catalyzed cleavage, protonation of the ether oxygen makes the carbon susceptible to attack by a nucleophile. libretexts.orgmasterorganicchemistry.com

Conversely, the oxygen atoms themselves possess lone pairs of electrons, rendering them nucleophilic. They can react with strong electrophiles. For instance, they can be protonated by strong acids, which is the initial step in acid-catalyzed cleavage. wikipedia.org They can also react with other electrophilic reagents.

Radical Reactions and Oxidative Transformations

Ethers can undergo radical reactions, often initiated by light or a radical initiator. A common reaction is autoxidation, where ethers react with atmospheric oxygen to form hydroperoxides and peroxides. This process involves the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen, forming a resonance-stabilized radical. This radical then reacts with oxygen to form a hydroperoxyl radical, which can then abstract a hydrogen from another ether molecule to propagate the chain reaction.

Oxidative transformations of ethers can also be achieved using specific reagents. For example, certain catalysts can facilitate the oxidative cleavage of ethers. organic-chemistry.org While specific studies on the radical reactions and oxidative transformations of this compound are not extensively detailed in the provided search results, general principles of ether chemistry suggest its susceptibility to such reactions. For instance, the formation of 1,1-diethoxypentane (B1346685) has been observed in the context of electrolyte degradation in lithium-ion batteries, potentially through recombination of organic radicals. mdpi.com

Thermal Stability and Pyrolysis Pathways of this compound

The thermal stability of ethers is an important consideration in their application as solvents and in high-temperature processes. At elevated temperatures, in the absence of catalysts, ethers can undergo pyrolysis. The C-O and C-C bonds can break, leading to a complex mixture of smaller hydrocarbons and oxygenated compounds.

Studies on biomass tar cracking have identified 1,1-diethoxypentane as a product, suggesting its formation under pyrolysis conditions. rsc.org The thermal decomposition of this compound would likely proceed through radical mechanisms, initiated by the homolytic cleavage of the weakest bonds. The C-O bond is typically weaker than the C-C bonds in the alkyl chain. Therefore, initial fragmentation would likely produce an ethoxy radical and a pentoxy radical, or an ethyl radical and a 1-oxapentyl radical. These initial radicals would then undergo further reactions, such as hydrogen abstraction, beta-scission, and recombination, to form a variety of smaller, more stable molecules.

Computational Chemistry and Theoretical Modeling of 1,5 Diethoxypentane

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,5-diethoxypentane, focusing on its electronic structure and the energy of its various states.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations would be employed to predict bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. This process involves iterative calculations that minimize the forces on each atom until a stable structure is achieved. The choice of functional and basis set is crucial for the accuracy of these predictions.

A hypothetical optimized geometry for this compound, as would be determined by DFT, could yield the following structural parameters:

| Parameter | Predicted Value |

| C-C Bond Length (alkane chain) | ~1.54 Å |

| C-O Bond Length | ~1.43 Å |

| C-H Bond Length | ~1.09 Å |

| C-O-C Bond Angle | ~112° |

| O-C-C Bond Angle | ~109.5° |

Note: The data in this table is illustrative of typical values and represents what would be expected from a DFT calculation, rather than being the result of a specific published study on this compound.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are utilized for highly accurate energy predictions of molecules like this compound. Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide precise calculations of the molecule's electronic energy, ionization potential, and electron affinity. These high-level calculations are computationally intensive but offer a benchmark for the energetics of the system.

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the pentane (B18724) chain and the two ethoxy groups in this compound allows for a multitude of possible conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable conformers. By rotating the dihedral angles of the key bonds and calculating the corresponding energy, a potential energy surface (PES) can be mapped out. This surface reveals the low-energy conformers, which are the most likely to be observed experimentally, as well as the energy barriers that separate them. For this compound, this analysis would focus on the rotations around the C-C bonds of the pentane backbone and the C-O bonds of the ethoxy groups.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations offer a way to observe the time-dependent behavior of this compound. nih.gov By solving Newton's equations of motion for the system of atoms, MD simulations can model the molecule's movements over time, providing insights into its flexibility, conformational changes, and interactions with its environment. nih.govmdpi.com An MD simulation would be initiated with an optimized geometry and then allowed to evolve, with the trajectory of each atom being recorded. This data can be used to understand how the molecule behaves in different phases (gas, liquid) and its interactions with solvent molecules.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental spectra for validation. For instance, the vibrational frequencies calculated from DFT can be used to predict the Infrared (IR) and Raman spectra. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be computed to aid in the interpretation of experimental NMR data. A strong correlation between the predicted and experimental spectra would provide confidence in the accuracy of the computational model.

A hypothetical comparison of predicted and experimental vibrational frequencies for key functional groups in this compound is presented below:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H Stretch (alkane) | 2950-2850 | 2960-2850 |

| C-O Stretch (ether) | 1150-1085 | 1150-1085 |

| CH₂ Bend | 1470-1450 | 1465 |

Note: The data in this table is illustrative and based on typical frequency ranges for these functional groups.

Reaction Pathway Elucidation and Transition State Characterization

Theoretical modeling can be employed to investigate the chemical reactions involving this compound. By mapping out the potential energy surface for a proposed reaction, it is possible to identify the most likely reaction pathways. A crucial aspect of this is the characterization of transition states, which are the high-energy structures that connect reactants to products. Computational methods can determine the geometry and energy of these transition states, allowing for the calculation of activation energies and reaction rates. This information is invaluable for understanding the reactivity of this compound and predicting its chemical behavior under various conditions.

Applications of 1,5 Diethoxypentane in Advanced Chemical Systems

1,5-Diethoxypentane as a Component in Catalytic Systems

Ethers are known to play crucial roles in various catalytic systems, acting as electron donors or as substrates for specific transformations. The presence of two ether functionalities in this compound suggests its potential to interact with and influence catalytic centers.

Role in Olefin Polymerization Catalysis

When used as external donors, diethers can modify the active sites of the catalyst, leading to polymers with desired characteristics. ippi.ac.ir The two oxygen atoms in the diether can coordinate to the metal center of the catalyst, affecting the electronic and steric environment around the active site. This, in turn, influences the way monomer units are inserted into the growing polymer chain.

Key Influences of Diether External Donors in Propylene Polymerization:

Increased Isotacticity: Diethers are known to enhance the stereoselectivity of Ziegler-Natta catalysts, leading to polypropylene (B1209903) with a higher degree of isotacticity. researchgate.net

Narrower Molecular Weight Distribution: The use of diether donors can result in polymers with a more uniform chain length, which is desirable for certain applications. researchgate.net

Improved Hydrogen Response: Diether donors can improve the catalyst's response to hydrogen, which is used as a chain transfer agent to control the molecular weight of the polymer. ippi.ac.ir

The table below illustrates the typical effects of a 1,3-diether external donor on the properties of polypropylene, which could be analogous to the effects of this compound.

| Property | Without Diether Donor | With 1,3-Diether Donor |

| Isotacticity Index (%) | Lower | Higher |

| Molecular Weight Distribution (MWD) | Broader | Narrower |

| Catalyst Activity | Varies | Can be enhanced or moderated |

| Melt Flow Index (MFI) (g/10 min) | Lower | Higher (with hydrogen) |

Note: This table is illustrative and based on general findings for 1,3-diethers. Specific values would depend on the particular diether, catalyst system, and polymerization conditions.

As a Substrate in Specialized Catalytic Transformations (e.g., hydrogenation, oxidation)

While ethers are generally considered to be relatively inert, they can undergo catalytic transformations under specific conditions.

Hydrogenation: The catalytic hydrogenation of ethers, a process also known as hydrogenolysis, typically involves the cleavage of the C-O bond. acs.orgacsgcipr.orgthieme-connect.de This reaction generally requires harsh conditions and active catalysts, such as nickel or other transition metals. acsgcipr.orgthieme-connect.de For a compound like this compound, hydrogenation could potentially lead to the formation of alcohols and alkanes. However, this is generally a challenging transformation.

Oxidation: The catalytic oxidation of ethers can lead to a variety of products, depending on the catalyst and reaction conditions. epa.govliv.ac.uknih.govresearchgate.net Oxidation often occurs at the carbon atom adjacent to the ether oxygen. For this compound, this could potentially yield esters or other oxygenated compounds. The use of specific catalysts can direct the oxidation to achieve desired products. For instance, certain iron-based catalysts have been shown to promote the chemoselective α-oxidation of ethers. liv.ac.uk

Investigation of Catalyst-Substrate Interactions involving this compound

The interaction between a catalyst and a substrate is fundamental to any catalytic process. In the case of this compound, its two ether oxygen atoms provide sites for coordination with metal-based catalysts. Computational studies on similar diethers, such as 1,3-diethers, have shown that they can form stable complexes with catalyst components like MgCl2 and TiCl4 in Ziegler-Natta systems. researchgate.netscispace.comacs.org

The strength and geometry of this coordination can significantly impact the catalyst's performance. The distance between the two ether groups in this compound would influence its chelation to a metal center and, consequently, its effect on the catalytic activity and selectivity.

Exploration of Diethoxypentane Isomers as Specialty Solvents in Organic Synthesis

Ethers are widely used as solvents in organic synthesis due to their general inertness and ability to dissolve a wide range of organic compounds. solubilityofthings.comyoutube.comdoubtnut.com The properties of diethoxypentane isomers would be influenced by the position of the ethoxy groups on the pentane (B18724) chain.

Solvent Properties for Specific Organic Reactions

Ethers are particularly favored as solvents for reactions involving organometallic reagents, such as Grignard reagents and organolithium compounds, as they are aprotic and can solvate the metal cations. youtube.com The low reactivity of the C-O bond in ethers makes them suitable for reactions that are sensitive to more reactive solvents. libretexts.org Diethoxypentane isomers, being diethers, would be expected to exhibit good solvating power for a variety of organic substrates. Their boiling points and polarity would vary depending on the specific isomer, allowing for a choice of solvent based on the requirements of a particular reaction.

The table below compares the general physical properties of a simple ether, diethyl ether, to those of alkanes and alcohols of similar molecular weight, illustrating the typical characteristics of ethers as solvents. nih.govlibretexts.orglibretexts.org

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility in Water |

| Pentane | C5H12 | 72.15 | 36.1 | Insoluble |

| Diethyl Ether | C4H10O | 74.12 | 34.6 | Slightly soluble |

| 1-Butanol | C4H10O | 74.12 | 117.7 | Soluble |

Note: This table provides a general comparison. The properties of diethoxypentane isomers would be different but follow similar trends.

Solvation Effects in Reaction Kinetics and Thermodynamics

The choice of solvent can have a profound impact on the rate and outcome of a chemical reaction. The ability of ether solvents to solvate charged or polar transition states can influence the kinetics of a reaction. While ethers are generally considered non-polar, the oxygen atoms can act as hydrogen bond acceptors, which can affect the thermodynamics of reactions involving protic species. youtube.commasterorganicchemistry.com The specific solvation effects of diethoxypentane isomers would depend on their dipole moment and steric bulk, which would vary among the different isomers.

Environmental Behavior and Detection of Diethoxypentane Isomers in Complex Matrices

Natural Occurrence and Biogenic Formation Pathways

Specific studies detailing the natural occurrence and biogenic formation of 1,5-Diethoxypentane are limited. However, related aliphatic ethers and acetals have been identified in natural products. For instance, 1,1-Diethoxypentane (B1346685) has been detected, though not quantified, in certain foods such as blackberries and evergreen blackberries, suggesting a potential link to plant metabolism or food processing hmdb.ca. Biogenic amines, which share some structural similarities with ethers, are organic bases with aliphatic, aromatic, and heterocyclic structures found in various foods like fish, meat, cheese, and wines, arising from the microbial decarboxylation of amino acids nih.govresearchgate.net. The broader class of aliphatic compounds, which includes ethers, can be naturally derived from various biological processes science.govcaltech.eduresearchgate.netrsc.org. Direct evidence for the widespread biogenic formation of this compound in natural ecosystems, however, requires further investigation.

Anthropogenic Sources and Industrial Emissions

Anthropogenic sources of diethoxypentane isomers are primarily linked to their industrial applications. Compounds such as Bis(2-methoxyethyl) ether (diglyme) and Ethyl diglyme, which are linear aliphatic diethers, are widely used as solvents in organometallic synthesis, for nitrocellulose, lacquers, resins, and in various industrial processes chemicalbook.comatamanchemicals.com. Their production, formulation, and use as intermediates or processing aids can lead to their release into the environment through industrial waste streams atamanchemicals.com. While specific industrial uses for this compound are not extensively detailed in the provided literature, its structural similarity to other industrial ethers suggests potential applications as a solvent or intermediate in chemical manufacturing. The presence of diethoxypentane isomers has also been noted in the analysis of complex mixtures like Wuliangye Baijiu, indicating their potential formation or presence during fermentation or processing researchgate.netmdpi.com.

Environmental Degradation Pathways

The environmental persistence and transformation of this compound are governed by various degradation processes, including photolysis, hydrolysis, and microbial activity.

Photolytic and Hydrolytic Decomposition

Aliphatic ethers, in general, are not expected to be susceptible to direct photolysis by sunlight as they typically lack chromophores that absorb light in the environmental spectrum (>290 nm) chemicalbook.comnih.gov. However, compounds with carbonyl groups, like aliphatic polyesters, can undergo photochemical transformations, including cross-linking, which can affect their biodegradability researchgate.net. Hydrolysis is also a significant degradation pathway for many organic compounds. For instance, polylactic acid (PLA), an aliphatic polyester, can undergo photocatalytic hydrolysis, yielding products such as lactide, propanoic acid, butanoic acid, and acetaldehyde (B116499) acs.org. While ethers themselves are generally resistant to hydrolysis under typical environmental conditions due to the lack of readily hydrolyzable functional groups chemicalbook.comnih.gov, the presence of water and specific catalytic conditions can influence their fate. The study of pymetrozine (B1663596) photodegradation highlighted a two-step photoinduced hydrolysis mechanism involving water molecules acting as catalysts, which could be relevant for other organic compounds under specific environmental conditions researchgate.net.

Microbial Degradation and Biotransformation Products

Microbial degradation is a key process for the breakdown of organic compounds in the environment. While specific studies on the microbial degradation of this compound are scarce, research on related aliphatic and aliphatic-aromatic copolyesters indicates that microorganisms can effectively degrade these materials researchgate.netfrontiersin.orgnih.govacs.org. For example, certain bacterial strains, such as Pseudomonas putida DTB, can metabolize compounds by hydrolyzing specific bonds nih.gov. The general biodegradation of aliphatic polyesters by engineered bacterial spores has also been demonstrated, converting them into smaller molecules acs.org. The pathways for the biotransformation of ethers can vary, potentially involving enzymatic cleavage of ether linkages or oxidation of alkyl chains. Further research is needed to elucidate the specific microbial degradation pathways and potential biotransformation products of this compound.

Advanced Analytical Methodologies for Environmental Monitoring and Trace Analysis

Accurate detection and quantification of this compound and its isomers in complex environmental matrices require sophisticated analytical techniques.

Development of Highly Sensitive and Selective Detection Methods

Gas Chromatography-Mass Spectrometry (GC-MS) and comprehensive two-dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-TOFMS) are powerful tools for identifying and quantifying volatile organic compounds in complex samples, such as food and beverages researchgate.netmdpi.comresearchgate.netresearchgate.net. These techniques, often coupled with sample preparation methods like Solid-Phase Extraction (SPE), allow for the fractionation and separation of compounds based on their functional groups, enhancing selectivity and sensitivity researchgate.netmdpi.com. For instance, SPE fractionation combined with GC×GC-TOFMS has been successfully employed to analyze the volatile composition of Wuliangye Baijiu, identifying numerous compounds, including acetals like 1,1-diethoxypentane researchgate.netmdpi.com. The development of highly sensitive and selective methods is crucial for trace analysis in environmental samples, enabling the detection of these compounds at low concentrations. While specific methods for this compound in environmental matrices are not detailed, the principles applied to similar volatile organic compounds are transferable.

Application in Air, Water, and Soil Matrices

The analysis of trace organic compounds, such as diethoxypentane isomers, within complex environmental matrices like air, water, and soil presents significant analytical challenges. These challenges stem from the low concentrations at which these compounds may be present, the interference from a multitude of other substances in the sample, and the need for highly sensitive and selective detection methods. Understanding the environmental behavior and developing robust detection strategies are crucial for monitoring potential environmental impacts and ensuring regulatory compliance.

Analytical Methodologies for Detection

The primary analytical technique employed for the detection and quantification of volatile organic compounds (VOCs), including ethers like diethoxypentanes, in environmental samples is Gas Chromatography-Mass Spectrometry (GC-MS) . This powerful technique combines the separation capabilities of gas chromatography with the identification and quantification power of mass spectrometry longdom.org. GC separates compounds based on their volatility and interaction with a stationary phase, while MS identifies and quantifies them by measuring their mass-to-charge ratio.

Sample Preparation is a critical step in environmental analysis to isolate and concentrate target analytes from complex matrices. For water samples, particularly wastewater, Purge and Trap (P&T) is a widely used method for VOCs. This involves sparging the sample with an inert gas to volatilize the VOCs, which are then trapped on an adsorbent material before being thermally desorbed for GC-MS analysis paragonlaboratories.comsepscience.comnih.gov. For soil samples, various extraction techniques, such as accelerated solvent extraction or microwave-assisted extraction, are employed to release organic compounds before GC-MS analysis frontiersin.org.

While GC-MS is a cornerstone, other advanced techniques are also utilized for more complex matrices or for identifying unknown contaminants. These include Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for less volatile or polar compounds, and Comprehensive Two-Dimensional Gas Chromatography coupled with High-Resolution Mass Spectrometry (GC×GC-HRMS) , which offers enhanced separation power for highly complex mixtures and the discovery of trace contaminants univ-rennes.fruniv-rennes.frunivie.ac.athhearprogram.orgchromatographyonline.com.

Application in Air, Water, and Soil Matrices

Air Matrices: The analysis of VOCs in ambient air is essential for air quality monitoring and assessing potential human exposure. GC-MS is routinely applied to identify and quantify VOCs emitted from industrial activities, vehicular exhaust, and other sources. Studies on glycol ethers, a related class of compounds, have demonstrated the use of GC-MS with thermal desorption for their analysis in ambient air, with detection limits in the parts per billion (ppb) range researchgate.net. The general approach involves collecting air samples using adsorbent tubes, followed by thermal desorption and GC-MS analysis researchgate.net.

Water Matrices: In water analysis, particularly for wastewater and drinking water, GC-MS coupled with P&T is a standard method for VOC determination, often following protocols like U.S. EPA Method 624.1 paragonlaboratories.comsepscience.com. These methods are designed to achieve low detection limits, often in the parts per billion (ppb) or even parts per trillion (ppt) range, depending on the specific compound and analytical setup nih.govshimadzu.com. For instance, studies analyzing VOCs in wastewater effluents have reported limits of quantification as low as 0.1 µg L⁻¹ for various VOCs nih.gov. The analysis typically involves sample collection in vials with zero headspace, preservation (e.g., by acidification), and chilling to ≤6 °C until analysis, which should ideally occur within 14 days of collection paragonlaboratories.com.

Soil Matrices: Analyzing organic pollutants in soil requires effective extraction techniques to transfer the analytes from the solid matrix into a liquid phase suitable for GC-MS analysis frontiersin.org. Methods such as accelerated solvent extraction or microwave-assisted extraction are commonly used to extract compounds like polycyclic aromatic hydrocarbons (PAHs), BTEX compounds, and phthalates from soil samples frontiersin.org. The extracted analytes are then analyzed by GC-MS, with validation parameters such as extraction yields and detection limits being crucial for data quality frontiersin.org.

Research Findings on Analytical Applications

While specific research detailing the environmental behavior and detection of This compound in complex matrices is not extensively documented in the provided literature, the general analytical methodologies for VOCs are well-established and applicable. Studies focusing on VOCs in environmental samples consistently highlight the utility of GC-MS for sensitive and selective analysis longdom.orgsepscience.com.

Detection Limits: For VOCs in water, limits of quantification are frequently reported in the range of 0.1 to 1 µg L⁻¹ (ppb) nih.govshimadzu.com. For air samples, detection limits for similar ether compounds can be in the low ppb range researchgate.net.

Method Validation: Analytical methods for VOCs typically undergo rigorous validation, including assessments of recovery rates (e.g., 73-124% reported for VOCs in wastewater effluents) and precision (e.g., values lower than 24%) nih.gov.

Matrix Effects: Studies have shown that solvent calibration can be adequate for quantifying VOCs in complex matrices like wastewater effluents, even with suspended particulate matter, though matrix effects can influence results nih.gov.

Isomer Analysis: The importance of isomer-specific analysis is recognized in environmental science for accurate source tracking and understanding compound behavior, although specific applications to diethoxypentane isomers in environmental matrices were not detailed in the search results researchgate.net.

The application of these advanced chromatographic and spectrometric techniques allows for the detection and quantification of a wide array of organic compounds, providing critical data for environmental monitoring and risk assessment.

Table 1: Common Analytical Techniques for VOCs in Environmental Matrices

| Matrix | Target Analytes | Primary Analytical Technique | Sample Preparation Techniques | Key References |

| Air | VOCs | GC-MS | Adsorption sampling (e.g., Tenax tubes), Thermal Desorption | longdom.orgresearchgate.net |

| Water | VOCs | GC-MS | Purge and Trap (P&T), Headspace, Solid Phase Microextraction (SPME) | paragonlaboratories.comsepscience.comnih.govshimadzu.com |

| Soil | Organic Pollutants, VOCs | GC-MS | Accelerated Solvent Extraction (ASE), Microwave-Assisted Extraction (MAE), Ultrasonic Extraction | sepscience.comfrontiersin.org |

| Complex Water/Soil | Emerging Contaminants, Trace Organics | GC×GC-HRMS, LC-MS/MS | Various extraction and concentration techniques | univ-rennes.fruniv-rennes.frunivie.ac.athhearprogram.orgchromatographyonline.com |

List of Compounds Mentioned:

this compound

Emerging Research Directions and Future Perspectives for 1,5 Diethoxypentane

Integration with Advanced Flow Chemistry and Continuous Processing

The transition from batch to continuous flow manufacturing is a paradigm shift in the chemical industry, offering enhanced safety, efficiency, and scalability. For the synthesis of 1,5-diethoxypentane, flow chemistry presents a significant opportunity to overcome the limitations of traditional batch methods, such as the Williamson ether synthesis or acid-catalyzed dehydration of alcohols. libretexts.orgmasterorganicchemistry.com

Continuous flow systems, with their superior heat and mass transfer capabilities, allow for more precise control over reaction parameters like temperature, pressure, and residence time. mit.edu This level of control can lead to higher yields, improved selectivity, and a reduction in unwanted byproducts that are often encountered in batch processes. mit.eduwikipedia.org For instance, in a continuous flow setup for an ether synthesis, the rapid removal of products from the reaction zone can minimize side reactions, while the small reactor volumes enhance safety, especially when dealing with exothermic reactions.

The industrial synthesis of symmetrical ethers from primary alcohols is a well-established process that can be significantly optimized through flow chemistry. masterorganicchemistry.com The acid-catalyzed dehydration of 5-ethoxy-1-pentanol, for example, could be efficiently conducted in a continuous flow reactor, potentially leading to a more streamlined and cost-effective production of this compound. Furthermore, the integration of in-line purification and real-time monitoring technologies can enable a fully automated and highly efficient manufacturing process. nih.gov

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Ethers

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Process Control | Limited control over temperature and concentration gradients. | Precise control over reaction parameters. |

| Safety | Higher risk due to large volumes of reactants and potential for thermal runaway. | Inherently safer due to small reactor volumes and excellent heat dissipation. |

| Scalability | Scaling up can be challenging and may require significant process redesign. | Linear scalability by extending reaction time or running parallel reactors. |

| Efficiency | Often lower yields and selectivity due to side reactions and prolonged reaction times. | Higher yields and selectivity through optimized reaction conditions and rapid product removal. |

| Automation | More complex to automate fully. | Readily amenable to automation and integration of in-line analytics. |

Design of Functionalized Materials Incorporating this compound Scaffolds

The unique structural characteristics of this compound, featuring a flexible five-carbon chain flanked by two ethoxy groups, make it an attractive building block for the design of novel functionalized materials. The pentane (B18724) backbone provides flexibility, while the ether linkages introduce polarity and potential hydrogen bond acceptor sites.

In polymer chemistry, this compound or its derivatives could be explored as monomers or co-monomers in polymerization reactions. For example, by introducing reactive functional groups onto the pentane scaffold, it could be incorporated into polyesters, polyamides, or polyurethanes to tailor the properties of the resulting polymers. The incorporation of such a flexible, diether-containing unit could influence properties like glass transition temperature, crystallinity, and solvent resistance. The synthesis of amphiphilic polyethers bearing long alkyl chains has been a subject of recent interest, and the principles from these studies could be applied to create novel materials based on this compound. nih.govresearchgate.netd-nb.info

Furthermore, the this compound scaffold can be a starting point for creating more complex molecules with specific functionalities. The development of synthetic routes to prepare 1,2,3,4,5-functionalized cyclopentane derivatives highlights the potential for creating highly substituted cyclic structures from linear precursors, a strategy that could be adapted for pentane-based scaffolds. nih.gov Such functionalized molecules could find applications as cross-linking agents, specialty plasticizers, or as components in the formulation of coatings and adhesives.

Synergistic Approaches Combining Experimental and Computational Methodologies

The synergy between experimental synthesis and computational modeling is a powerful tool for accelerating the discovery and optimization of new chemical entities and materials. For this compound, computational chemistry can provide deep insights into its molecular behavior, which can in turn guide experimental investigations.

Molecular dynamics (MD) simulations can be employed to study the conformational landscape of the this compound molecule. nih.govuniroma1.it Understanding the preferred spatial arrangements of the flexible pentane chain and the orientation of the ethoxy groups is crucial for predicting its physical properties, such as viscosity and boiling point, and its interactions with other molecules. Dihedral angle principal component analysis of MD simulations can be a valuable technique to systematically explore the conformational space. nih.gov

Quantum mechanical calculations can be used to investigate the electronic structure and reactivity of this compound. These calculations can help in elucidating reaction mechanisms for its synthesis and potential degradation pathways. For instance, computational studies on the high-temperature chemistry of smaller hydroxy ethers have provided valuable data for developing kinetic models, a similar approach could be applied to this compound to understand its thermal stability. acs.org The insights gained from these computational studies can guide the design of more efficient synthetic routes and the development of strategies to enhance its stability in various applications. researchgate.net

Table 2: Potential Applications of Computational Modeling for this compound Research

| Computational Method | Application for this compound | Potential Insights |

| Molecular Dynamics (MD) | Conformational analysis and prediction of physical properties. | Understanding of molecular flexibility, solvent behavior, and interaction with other molecules. |

| Quantum Mechanics (QM) | Elucidation of reaction mechanisms and electronic properties. | Optimization of synthetic routes and prediction of reactivity and stability. |

| Quantitative Structure-Property Relationship (QSPR) | Prediction of macroscopic properties from molecular structure. | Rapid screening of potential applications and formulation design. |

Addressing Challenges in Large-Scale Production and Application

Process intensification offers a promising avenue to address these challenges. pitt.educcdcindia.comsphinxsai.com This approach focuses on developing smaller, more efficient, and more sustainable manufacturing processes. For the production of this compound, this could involve the use of novel reactor designs, such as reactive distillation columns, which combine reaction and separation into a single unit, thereby increasing conversion and reducing energy consumption. Techno-economic analyses of similar processes, such as dimethyl ether (DME) production, have shown that process design and the choice of raw materials are critical factors in determining economic feasibility. dtu.dkbpdp.or.idcetjournal.itdtu.dkresearchgate.net

Another key consideration is the availability and cost of starting materials. A scalable synthesis of this compound would ideally utilize readily available and inexpensive feedstocks. Research into alternative synthetic routes, such as the direct etherification of pentane-1,5-diol with ethanol (B145695) using heterogeneous catalysts, could provide a more sustainable and cost-effective manufacturing process. Overcoming these production challenges will be crucial for unlocking the full commercial potential of this compound and its derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.